2-Methyl-3-(quinolin-4-yl)propanoic acid
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Overview
Description
2-Methyl-3-(quinolin-4-yl)propanoic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(quinolin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(quinolin-4-yl)propanoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Methyl-3-(quinolin-4-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(quinolin-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler derivative with similar structural features but lacking the propanoic acid moiety.
3-(Quinolin-4-yl)propanoic acid: Similar structure but without the methyl group on the quinoline ring.
Quinoline-4-carboxylic acid: Lacks the propanoic acid side chain and methyl group.
Uniqueness
2-Methyl-3-(quinolin-4-yl)propanoic acid is unique due to the presence of both the methyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8H2,1H3,(H,15,16) |
InChI Key |
CCYQSMLFGPDSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
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